molecular formula C11H14ClN3O4S B2402600 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate CAS No. 311814-73-0

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate

Cat. No.: B2402600
CAS No.: 311814-73-0
M. Wt: 319.76
InChI Key: YQGBAIVVBRFNEX-UHFFFAOYSA-M
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Description

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate typically involves the reaction of thianthrene radical cationic perchlorate with dimethylamine . The reaction conditions often include the use of solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate include other thiadiazole derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. Some examples are:

Properties

IUPAC Name

N,N,2-trimethyl-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N3S.ClHO4/c1-13(2)11-12-10(14(3)15-11)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGBAIVVBRFNEX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(N=C(S1)N(C)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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